molecular formula C17H22N2O6S2 B3011531 4-((4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole CAS No. 1448132-53-3

4-((4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole

Cat. No.: B3011531
CAS No.: 1448132-53-3
M. Wt: 414.49
InChI Key: SOZKZIVWNLGDHC-UHFFFAOYSA-N
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Description

4-((4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole is a useful research compound. Its molecular formula is C17H22N2O6S2 and its molecular weight is 414.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

Compounds structurally related to the given chemical have been synthesized and evaluated for their antimicrobial activities. For instance, Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities, demonstrating the potential of these compounds in developing new antimicrobial agents (Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N., 2010).

Medicinal Chemistry and Biological Activities

The compound and its derivatives find extensive applications in medicinal chemistry, particularly in synthesizing molecules with significant biological activities. Karaman et al. (2016) reported on the synthesis of sulfonyl hydrazone derivatives having piperidine rings, highlighting their antioxidant and anticholinesterase activities. These findings illustrate the compound's relevance in discovering new therapeutic agents (Karaman, N., Oruç-Emre, E. E., Sıcak, Y., Çatıkkaş, B., Karaküçük-İyidoğan, A., & Öztürk, M., 2016).

Drug Metabolism Studies

Research on related compounds has also provided insights into drug metabolism, as seen in the work by Hvenegaard et al. (2012), where the oxidative metabolism of a novel antidepressant was investigated, elucidating the roles of various cytochrome P450 enzymes (Hvenegaard, M. G., Bang-Andersen, B., Pedersen, H., Jørgensen, M., Püschl, A., & Dalgaard, L., 2012).

Molecular Stability and Docking Studies

The stability, conformational analyses, and molecular docking studies of benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors demonstrate the potential of these compounds in anti-cancer applications. Karayel's (2021) study provides a detailed analysis of these properties, contributing to the understanding of the compound's interaction with biological targets (Karayel, A., 2021).

Chemotherapeutic Potential

Research on derivatives of the compound has also indicated potential applications in chemotherapeutics. For example, Arul and Smith (2016) evaluated the anti-cancer activity of a novel 1,2,4-triazole derivative against tumor-induced in mice, providing evidence of the compound's efficacy in cancer treatment (Arul, K., & Smith, A., 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a pharmaceutical, it could interact with biological targets in the body to exert its effects .

Future Directions

The future directions for this compound would depend on its intended use. For example, if it shows promise as a pharmaceutical, future research could involve optimizing its synthesis, studying its mechanism of action in more detail, and conducting preclinical and clinical trials .

Properties

IUPAC Name

4-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O6S2/c1-12-17(13(2)25-18-12)27(22,23)19-10-8-16(9-11-19)26(20,21)15-6-4-14(24-3)5-7-15/h4-7,16H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOZKZIVWNLGDHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.